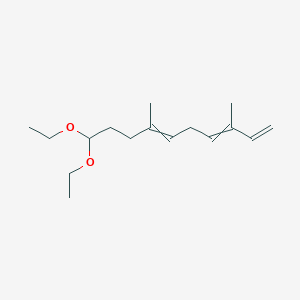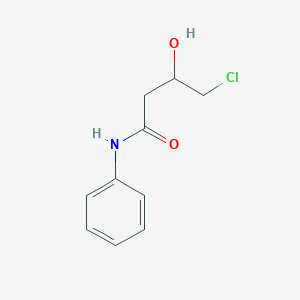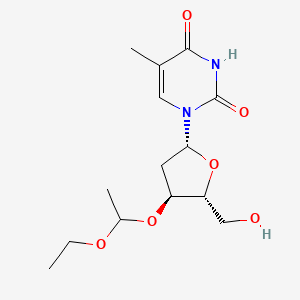
3'-O-(1-Ethoxyethyl)thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-(1-Ethoxyethyl)thymidine: is a modified nucleoside derivative of thymidine, which is a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The modification at the 3’-position with an ethoxyethyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(1-Ethoxyethyl)thymidine typically involves the protection of the hydroxyl groups of thymidine, followed by the selective introduction of the ethoxyethyl group at the 3’-position. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Ethoxyethyl Group: The protected thymidine is then reacted with ethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethoxyethyl group at the 3’-position.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield 3’-O-(1-Ethoxyethyl)thymidine.
Industrial Production Methods: Industrial production of 3’-O-(1-Ethoxyethyl)thymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions:
Oxidation: 3’-O-(1-Ethoxyethyl)thymidine can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ethoxyethyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted thymidine.
Substitution: Formation of various nucleoside derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3’-O-(1-Ethoxyethyl)thymidine is used as a building block in the synthesis of oligonucleotides and nucleic acid analogs. It is also employed in the study of nucleoside modifications and their effects on DNA stability and function.
Biology: In cell biology, 3’-O-(1-Ethoxyethyl)thymidine is used to synchronize cells in the S phase of the cell cycle. It is also utilized in the study of DNA replication and repair mechanisms.
Medicine: The compound is investigated for its potential use in antiviral therapies, particularly in the development of nucleoside analogs that can inhibit viral replication.
Industry: 3’-O-(1-Ethoxyethyl)thymidine is used in the production of modified nucleosides for research and therapeutic purposes. It is also employed in the development of diagnostic assays and molecular biology tools.
作用機序
The mechanism of action of 3’-O-(1-Ethoxyethyl)thymidine involves its incorporation into DNA during replication. The ethoxyethyl modification can affect the interaction of the nucleoside with DNA polymerases and other enzymes involved in DNA synthesis and repair. This modification can lead to altered DNA stability and function, making it useful in various research and therapeutic applications.
類似化合物との比較
2’-Deoxy-5-methyluridine: A thymidine analog with a methyl group at the 5-position.
3’-O-(2-Methoxyethyl)thymidine: A similar compound with a methoxyethyl group at the 3’-position.
3’-O-(1-Methoxyethyl)thymidine: Another analog with a methoxyethyl group at the 3’-position.
Uniqueness: 3’-O-(1-Ethoxyethyl)thymidine is unique due to the presence of the ethoxyethyl group at the 3’-position, which provides distinct chemical and biological properties. This modification enhances its stability and makes it a valuable tool in nucleic acid research and therapeutic development.
特性
CAS番号 |
60134-98-7 |
|---|---|
分子式 |
C14H22N2O6 |
分子量 |
314.33 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O6/c1-4-20-9(3)21-10-5-12(22-11(10)7-17)16-6-8(2)13(18)15-14(16)19/h6,9-12,17H,4-5,7H2,1-3H3,(H,15,18,19)/t9?,10-,11+,12+/m0/s1 |
InChIキー |
YIACVQYMUNRFIY-FGHRXAJISA-N |
異性体SMILES |
CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
正規SMILES |
CCOC(C)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


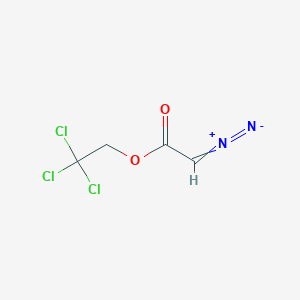
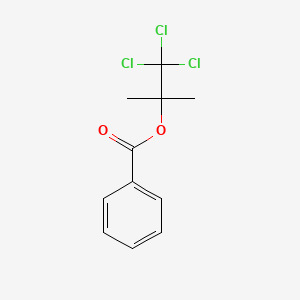
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
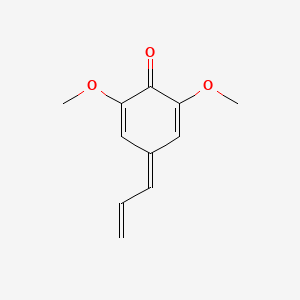
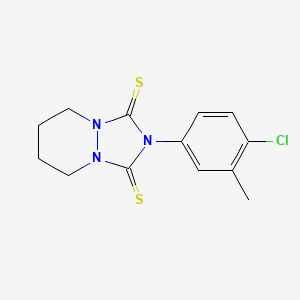
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
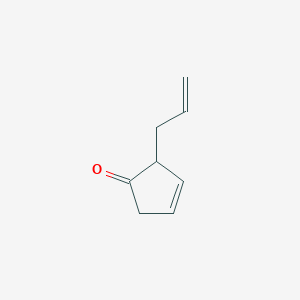
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)

![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
